7-Fluoro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

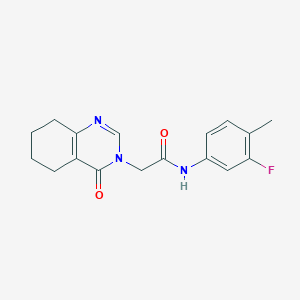

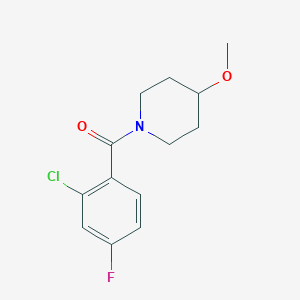

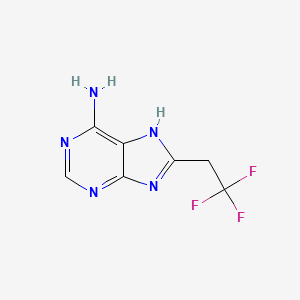

7-Fluoro-2H-chromen-2-one is a chemical compound with the molecular formula C9H5FO2 . It is a derivative of coumarin, a type of organic compound that is found in many plants .

Synthesis Analysis

The synthesis of coumarin derivatives, including 7-Fluoro-2H-chromen-2-one, has been a topic of interest for many researchers . One study discussed the synthesis of 7-hydroxy-4-substituted coumarins, which could potentially be modified to create 7-Fluoro-2H-chromen-2-one . The study explored the influence of various Lewis acids on the reaction and proposed a possible mechanism based on the experimental results .Molecular Structure Analysis

The molecular structure of 7-Fluoro-2H-chromen-2-one consists of a flat, aromatic, and lipophilic lactone group, which allows for binding to diverse targets through hydrophobic, π–π stacking, hydrogen bonds, and dipole-dipole interactions .Chemical Reactions Analysis

Coumarin derivatives, including 7-Fluoro-2H-chromen-2-one, have been studied for their diverse pharmacological activities . These activities are largely dependent on the substituents and branching positions around the bicyclic core .Physical And Chemical Properties Analysis

7-Fluoro-2H-chromen-2-one has a molecular weight of 164.14 . It is a solid substance with a melting point of 148-150°C .Aplicaciones Científicas De Investigación

Anticoagulant Properties

7-Fluoro-2H-chromen-2-one: belongs to the coumarin family, which includes biologically active compounds like Umbelliferon, acenocoumarin, Warfarin, and Novobiocin. Its flat, aromatic, and lipophilic structure allows it to bind to various targets through hydrophobic interactions, π–π stacking, hydrogen bonds, and dipole-dipole interactions. Coumarin derivatives have demonstrated anticoagulant activities, making them relevant in thrombosis prevention and treatment .

Fluorescent Probes

The π–π conjugated system of coumarin makes it an excellent fluorophore. Researchers have explored coumarin-based fluorophores for their sensitivity and selectivity in detecting reactive oxygen species (ROS). Wang et al. evaluated superoxide anion sensors using coumarin as the fluorophore, achieving selective redox-based O2•− probes .

Synthetic Methods and Catalysts

Efforts to develop new synthetic methods for the coumarin core have been ongoing. Researchers have explored green reaction conditions, microwave-assisted synthesis, and ultrasounds. Notably, Selectfluor™ F-TEDA-BF4 has been used as a catalyst for the solvent-free synthesis of 2H-chromen-2-ones from β-ketoesters and substituted phenols .

Biological Activities

Depending on substituents and branching positions around the bicyclic core, coumarin derivatives exhibit diverse pharmacological effects:

Natural Occurrence and Plant-Derived Compounds

Coumarins are widespread in nature, especially in plants. Thousands of coumarin derivatives have been isolated from natural sources or synthesized chemically. Their biological compatibility, stable fluorescence emission, and structural flexibility make them valuable in molecular recognition, imaging, and medicinal applications .

Other Applications

Beyond the mentioned fields, coumarins have relevance in bioorganic chemistry, analytical chemistry, materials science, and medicine. Their versatility continues to inspire research and innovation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s molecular weight (16414) suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

7-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGCOPGNVPCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)